![molecular formula C8H4BrFO4 B7904336 5-Bromo-3-fluorophthalic acid](/img/structure/B7904336.png)
5-Bromo-3-fluorophthalic acid
Overview
Description
5-Bromo-3-fluorophthalic acid is a useful research compound. Its molecular formula is C8H4BrFO4 and its molecular weight is 263.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Organic Compounds
5-Bromo-3-fluorophthalic acid is used in the synthesis of various organic compounds. For example, Sutherland and Gallagher (2003) described the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, which is then used to synthesize 3,5-disubstituted 2-fluoropyridines and 2-pyridones through Suzuki reactions (Sutherland & Gallagher, 2003).
Biotransformations of Fluoroaromatic Compounds
Martin, Baker, and Ribbons (1987) investigated the biotransformations of 3-fluorophthalic acid using mutant strains of Pseudomonas testosteroni. They discovered fluoroanalogues of compounds produced from phthalic acid by the same strains, demonstrating the potential of this compound in biotransformation studies (Martin et al., 1987).
Pharmaceutical Research
In the field of pharmaceuticals, Ikram et al. (2015) reported the synthesis of new thiophene derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, which involved this compound. These compounds were evaluated for their hemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, Gatti, Cavrini, and Roveri (1992) investigated the use of 2-bromoacetyl-6-methoxynaphthalene, a compound related to this compound, as a fluorogenic labeling reagent for HPLC analysis of carboxylic acids (Gatti et al., 1992).
Study of Hydrogen-Bonded Systems
Ramanna, Tonannavar, and Tonannavar (2021) conducted a study on 5-Bromoisophthalic acid, a compound similar to this compound, focusing on its hydrogen-bonding properties in the context of Hydrogen-bonded Organic Frameworks (HOFs) (Ramanna et al., 2021).
properties
IUPAC Name |
5-bromo-3-fluorophthalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQESHYBJGNERMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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